molecular formula C9H12N2O3S B1581543 N-[(4-sulfamoylphenyl)methyl]acetamide CAS No. 2015-14-7

N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B1581543
CAS No.: 2015-14-7
M. Wt: 228.27 g/mol
InChI Key: AHQONKCJXWTTOW-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)methyl]acetamide is a chemical compound with the molecular formula C9H12N2O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfonamide group, which is known for its biological activity.

Biochemical Analysis

Biochemical Properties

N-[(4-sulfamoylphenyl)methyl]acetamide plays a crucial role in biochemical reactions, particularly through its interactions with enzymes and proteins. One of the primary enzymes it interacts with is carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. The compound acts as an inhibitor of CA IX, thereby interfering with the enzyme’s activity and potentially inhibiting tumor growth . Additionally, this compound has been shown to interact with other carbonic anhydrase isoforms, such as CA II, although with varying degrees of selectivity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, the compound has demonstrated antiproliferative activity . It induces apoptosis in these cells, leading to cell death and a reduction in tumor growth. The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with carbonic anhydrase enzymes. By inhibiting CA IX, the compound disrupts the enzyme’s role in regulating pH and ion balance within tumor cells, leading to an unfavorable environment for tumor growth . The inhibition of CA IX also affects gene expression and metabolic pathways within the cells, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its therapeutic effects over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised . These dosage-dependent effects are crucial for determining the optimal therapeutic window for the compound’s use in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels within cells, influencing its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within target cells, influencing its overall activity and effectiveness .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with its target enzymes and proteins, thereby increasing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-sulfamoylphenyl)methyl]acetamide typically involves the acylation of 4-aminosulfanilamide. One common method includes the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for 3 hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ammonium thiocyanate, ethanol, and various catalysts depending on the desired reaction. Reaction conditions often involve refluxing and monitoring with TLC .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with ammonium thiocyanate yields a thiocyanate derivative .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted anticancer therapies .

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQONKCJXWTTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173975
Record name N-((4-(Aminosulphonyl)phenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2015-14-7
Record name N-[[4-(Aminosulfonyl)phenyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2015-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((4-(Aminosulphonyl)phenyl)methyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-Acetylhomosulfanilamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29831
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Record name N-((4-(Aminosulphonyl)phenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[4-(aminosulphonyl)phenyl]methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.312
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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